molecular formula C12H18N4O3 B1461531 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 1153231-27-6

6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Cat. No. B1461531
CAS RN: 1153231-27-6
M. Wt: 266.3 g/mol
InChI Key: NMIJOHIWZACUMG-UHFFFAOYSA-N
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Description

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .


Physical And Chemical Properties Analysis

The characteristics of piperazine include a molar mass of 238.3012 g/mol, appearance as a white crystalline powder, solubility in water of 40 g/100 ml (20°C), and a melting point of >234-238°C (453-457K) .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Amide Derivatives and Antimicrobial Studies : Research has shown the synthesis of derivatives related to quinolone and piperazine, examining their antimicrobial activity against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. This study highlights the potential of such compounds in developing new antimicrobial agents (N. Patel, A. Patel, & H. Chauhan, 2007).

  • N-acyliminium Ion Chemistry in Piperazine Synthesis : Another research avenue involves the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, showcasing innovative approaches to creating piperazine derivatives with potential pharmacological applications (J. Veerman et al., 2003).

  • Synthesis and Anticonvulsant Activities : Studies have also focused on synthesizing 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant activity. This research illustrates the potential of piperazine derivatives in creating effective anticonvulsant medications (M. Aytemir, Ü. Çalış, & M. Özalp, 2004).

Antioxidant and Antihypertensive Activities

  • Antioxidant Activities of Piperazine Derivatives : The creation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their evaluation for antibacterial, antifungal, and antioxidant activities demonstrate the versatility of piperazine compounds in various therapeutic areas, including as potential antioxidants (L. Mallesha & K. Mohana, 2011).

  • Antihypertensive Activity of Piperazin-1-yl Compounds : Research into the antihypertensive effects of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones in spontaneously hypertensive rats (SHR) showcases the potential of piperazine derivatives in addressing cardiovascular diseases, indicating both central and peripheral mechanisms of action (R. Clark et al., 1983).

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperazine has been classified as an eye irritant. It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions in the field of piperazine and its derivatives could involve the development of new synthesis methods and the exploration of their biological and pharmaceutical activities .

properties

IUPAC Name

6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-14-11(18)3-2-10(13-14)12(19)16-6-4-15(5-7-16)8-9-17/h2-3,17H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIJOHIWZACUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
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6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
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6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
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6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
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6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one

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